An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid
An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a compound of significant interest in various scientific and industrial fields.[1] Despite its name, the nitrogen atom in IDA forms a secondary amino group, not an imino group.[1] This guide provides a comprehensive overview of the core chemical properties of iminodiacetic acid, its synthesis, and its role as a versatile chelating agent.
Physicochemical Properties
Iminodiacetic acid is a white crystalline solid.[2][3] It is a non-proteinogenic alpha-amino acid, specifically a derivative of glycine (B1666218) where one of the hydrogens on the nitrogen is replaced by a carboxymethyl group.[4]
Table 1: General and Physical Properties of Iminodiacetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₄ | [2] |
| Molecular Weight | 133.10 g/mol | [4] |
| Appearance | White or yellowish crystalline powder | [2] |
| Melting Point | 243 °C (decomposes) | [2] |
| Density | 1.5325 g/cm³ (rough estimate) | [2] |
| Flash Point | 177.9 °C | [2][5] |
| Vapor Pressure | 1.65E-06 mmHg at 25°C | [2] |
Acidity and Solubility
Iminodiacetic acid is an amphoteric molecule, capable of forming salts with both acids and bases.[4][6] It is a weak acid that can ionize in solution to release hydrogen ions.[5] The acidity of IDA is characterized by two dissociation constants (pKa values), corresponding to the two carboxylic acid groups.
Table 2: Acidity and Solubility of Iminodiacetic Acid
| Property | Value | Reference(s) |
| pKa₁ | 2.98 (at 25°C) | [2][7] |
| pKa₂ | 9.89 (at 25°C) | [2][6][7] |
| pH of saturated solution | 2.2-2.3 (in H₂O at 20°C) | [2] |
| Water Solubility | 2.43 g/100 mL (at 5°C) | [2][6] |
| Solubility in other solvents | Practically insoluble in acetone, methanol, ether, benzene, carbon tetrachloride, and heptane. Slightly soluble in ethanol. | [2][4][6] |
The solubility of iminodiacetic acid is influenced by the presence of its polar carboxyl and amino groups, which can form hydrogen bonds with water.[8] The pH of the solution also affects its solubility due to the ionization of these functional groups.[8]
Reactivity and Chelation Chemistry
A defining characteristic of iminodiacetic acid is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion can function as a tridentate ligand, binding to metal ions through its two carboxylate groups and the secondary amine nitrogen.[1][9] This coordination forms two stable, five-membered chelate rings.[1] IDA can also act as a bidentate ligand, coordinating through its two carboxylate groups.[1]
This chelating ability makes IDA a crucial component in various applications, including:
-
Industrial Synthesis: It is a key intermediate in the production of the herbicide glyphosate.[1][3]
-
Chelating Resins: IDA is used to create ion-exchange resins, such as Chelex 100, for the separation and purification of metal ions.[1][3]
-
Medical Imaging: Technetium-99m complexes of IDA derivatives are utilized in cholescintigraphy (HIDA scans) to assess gallbladder function.[1]
-
Environmental Remediation: It is effective in the removal of heavy metal ions like Cr⁶⁺, Cd²⁺, Ni²⁺, and Pb²⁺ from aqueous solutions.[10]
The binding affinity of IDA for metal ions is pH-dependent. As the pH increases, the deprotonation of the carboxylate and amine groups enhances its coordination capabilities.[11]
Synthesis of Iminodiacetic Acid
One of the primary industrial methods for synthesizing iminodiacetic acid is the dehydrogenation of diethanolamine (B148213) over a catalyst.[1][12] Other reported synthesis routes include the reaction of chloroacetic acid with ammonia (B1221849) and the hydrolysis of nitrilotriacetic acid.[6]
Caption: General schematic for the synthesis of iminodiacetic acid via dehydrogenation of diethanolamine.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration:
A standard method for determining the pKa values of an acid is through potentiometric titration.
-
Preparation of Analyte: A known concentration of iminodiacetic acid is dissolved in deionized water.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the iminodiacetic acid solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.
Analysis by High-Performance Liquid Chromatography (HPLC):
HPLC is a common technique for the determination and quantification of iminodiacetic acid.[13][14]
-
Pre-column Derivatization: Since IDA lacks a strong chromophore for UV detection, a derivatization step is often employed. For instance, p-toluenesulfonyl chloride (PTSC) can be reacted with IDA in an alkaline medium to form a derivative that can be detected by UV.[13][14]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used.[13][14]
-
Mobile Phase: The mobile phase often consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[13][14]
-
Detection: The eluent is monitored by a UV detector at a specific wavelength corresponding to the absorbance of the derivatized product.[13][14]
-
Quantification: The concentration of IDA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized IDA.[13][14]
Caption: A generalized workflow for the analysis of iminodiacetic acid using HPLC with pre-column derivatization.
Safety and Handling
Iminodiacetic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[2][15][16] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or under a fume hood.[15][18] In case of contact, the affected area should be flushed with plenty of water.[17]
Decomposition: Upon heating, iminodiacetic acid decomposes.[2] Thermal decomposition can generate toxic gases and fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[18][19]
This guide provides a foundational understanding of the chemical properties of iminodiacetic acid for professionals in research and development. Its unique characteristics as a chelating agent continue to make it a valuable compound in a wide array of applications.
References
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- 5. camachem.com [camachem.com]
- 6. Iminodiacetic Acid [drugfuture.com]
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- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
- 12. IMINODIACETIC ACID FOR SYNTHESIS – Haldia chemical [haldiachemical.com]
- 13. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synquestlabs.com [synquestlabs.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
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- 18. oxfordlabchem.com [oxfordlabchem.com]
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